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(3-Nitrophenyl)hydrazinedihydrochloride

Cat. No.: B13511758
M. Wt: 226.06 g/mol
InChI Key: OIXOZIUUXOIELX-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Hydrazine (B178648) Chemistry

Aromatic hydrazines are a class of organic compounds derived from the inorganic parent hydrazine (H₂N−NH₂) where at least one hydrogen atom is replaced by an aryl (aromatic ring) substituent. researchgate.net This class of compounds is fundamental to synthetic organic chemistry.

(3-Nitrophenyl)hydrazine belongs to the substituted phenylhydrazine (B124118) family. Its chemical behavior is largely defined by the interplay between three key components:

The phenyl ring , which provides a stable aromatic scaffold.

The hydrazine group , which is nucleophilic and acts as a base, making it reactive toward various electrophiles, most notably carbonyl compounds.

The nitro group , a strong electron-withdrawing group, which decreases the electron density of the aromatic ring and modulates the basicity and nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine.

This structure places it in the same family as other historically and synthetically important reagents like phenylhydrazine, the first aromatic hydrazine discovered, and 2,4-dinitrophenylhydrazine (B122626) (DNPH), a well-known reagent for detecting aldehydes and ketones.

Historical Perspective of Discovery and Early Research Trends

The field of aromatic hydrazine chemistry was pioneered by German chemist Emil Fischer, who first synthesized phenylhydrazine in 1883. wikipedia.org This discovery was a landmark in organic chemistry, as it introduced a new class of reagents and led to significant advancements, particularly in the study of carbohydrates. Fischer's work demonstrated that phenylhydrazine could react with aldehydes and ketones to form well-defined crystalline derivatives called phenylhydrazones.

This derivatization technique became a cornerstone of classical organic analysis. Before the advent of modern spectroscopic methods, chemists relied on the formation of solid derivatives with sharp, characteristic melting points to identify and purify unknown liquid carbonyl compounds. Following Fischer's initial work, numerous substituted phenylhydrazines, including the various nitrophenylhydrazine (B1144169) isomers, were synthesized and investigated. Early research focused on leveraging these compounds for similar derivatization and identification purposes, establishing their fundamental role in the characterization of organic molecules.

Fundamental Role as a Synthetic Intermediate and Reagent

The primary utility of (3-nitrophenyl)hydrazine and its hydrochloride salts stems from the reactivity of the terminal nitrogen atom of the hydrazine group. This allows it to serve as a potent nucleophile and a precursor in several key transformations.

Formation of Hydrazones: Its most fundamental application is the reaction with aldehydes and ketones to form (3-nitrophenyl)hydrazones. This condensation reaction is highly reliable and serves not only as a classical method for the identification of carbonyl compounds but also as a route to synthesize more complex molecules where the hydrazone itself is a key intermediate. discoveryjournals.org

Fischer Indole (B1671886) Synthesis: (3-Nitrophenyl)hydrazine is a suitable substrate for the Fischer indole synthesis, a powerful reaction discovered by Emil Fischer in 1883 to produce indoles. wikipedia.org In this acid-catalyzed reaction, a phenylhydrazine reacts with an aldehyde or ketone. The resulting hydrazone undergoes a acs.orgacs.org-sigmatropic rearrangement to form an indole, a heterocyclic structure prevalent in pharmaceuticals and biologically active compounds. The use of a substituted phenylhydrazine like the 3-nitro derivative allows for the synthesis of specifically substituted indoles. nih.govnih.govresearchgate.net

Synthesis of Heterocyclic Compounds: Beyond indoles, the hydrazine moiety is a versatile building block for constructing other nitrogen-containing heterocycles. It can be used to synthesize five- and six-membered rings, such as pyrazoles, pyrazolines, and pyridazines, through cyclization reactions with appropriate diketones or other bifunctional substrates. mdpi.comresearchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry.

Overview of Current Research Trajectories

In contemporary science, the role of (3-nitrophenyl)hydrazine has evolved significantly, finding a crucial niche in advanced analytical chemistry, particularly in the field of metabolomics. Modern research focuses on its use as a chemical derivatization reagent to enhance the detection and quantification of low-abundance metabolites using liquid chromatography-mass spectrometry (LC-MS). acs.orgelsevierpure.comresearchgate.net

The derivatization process involves reacting the target metabolites with (3-nitrophenyl)hydrazine (often abbreviated as 3-NPH) to attach the nitrophenyl group to the molecule. This has several key advantages:

Enhanced Sensitivity: The nitrophenyl group acts as a strong chromophore and can be readily ionized, significantly improving the signal response in both UV and mass spectrometry detectors. acs.org

Improved Chromatographic Separation: Many small, polar metabolites (like short-chain fatty acids or amino acids) are difficult to retain and separate on standard reverse-phase LC columns. Derivatization with the hydrophobic 3-NPH tag improves their retention and chromatographic peak shape. acs.org

Broad-Spectrum Coverage: Research has demonstrated that 3-NPH can simultaneously derivatize multiple functional groups, including carbonyls, carboxyls, and even phosphoryl groups. acs.orgelsevierpure.com This allows for comprehensive profiling of diverse classes of metabolites—such as organic acids, amino acids, carbohydrates, and nucleotides—in a single analytical run. elsevierpure.com

This high-efficiency derivatization strategy enables the sensitive analysis of metabolites in complex and volume-limited biological samples, such as human plasma or even single cells. elsevierpure.comacs.org Current research trajectories are therefore heavily focused on applying this 3-NPH-based LC-MS methodology to identify biomarkers and understand metabolic pathways related to various physiological and disease states. acs.orgelsevierpure.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9Cl2N3O2 B13511758 (3-Nitrophenyl)hydrazinedihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9Cl2N3O2

Molecular Weight

226.06 g/mol

IUPAC Name

(3-nitrophenyl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H7N3O2.2ClH/c7-8-5-2-1-3-6(4-5)9(10)11;;/h1-4,8H,7H2;2*1H

InChI Key

OIXOZIUUXOIELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl.Cl

Origin of Product

United States

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanisms of Hydrazone Formation and Condensation Reactions

The primary reaction of (3-Nitrophenyl)hydrazine with aldehydes and ketones is the formation of a (3-nitrophenyl)hydrazone. This condensation reaction is a cornerstone of its chemical utility and serves as the initial step for many more complex transformations. libretexts.orgontosight.ai The process is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step. stackexchange.com

The formation of a hydrazone from (3-Nitrophenyl)hydrazine and a carbonyl compound proceeds via a two-stage addition-elimination mechanism. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Addition: The terminal nitrogen atom (-NH₂) of the (3-Nitrophenyl)hydrazine acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This attack results in the formation of a tetrahedral intermediate, known as a carbinolamine, where a new carbon-nitrogen bond is formed, and the carbonyl double bond is broken. libretexts.org

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating one of the hydroxyl groups, converting it into a better leaving group (H₂O). A lone pair on the adjacent nitrogen atom then helps to expel the water molecule, leading to the formation of a C=N double bond. The final product is a stable (3-nitrophenyl)hydrazone. libretexts.orglibretexts.org

The nitro group (-NO₂) is a potent electron-withdrawing group that significantly influences the reactivity of the (3-Nitrophenyl)hydrazine molecule. Its effect is primarily transmitted through the aromatic ring to the hydrazine (B178648) functional group.

Inductive Effect: Positioned at the meta-position, the nitro group exerts a strong negative inductive effect (-I effect). It withdraws electron density from the phenyl ring, which in turn reduces the electron density on the nitrogen atoms of the hydrazine moiety. This decrease in electron density lowers the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine (B124118). numberanalytics.com Consequently, its reactions with electrophiles, such as carbonyl compounds, may proceed at a slower rate.

Resonance Effect: Unlike ortho- and para-substituted nitro groups, a meta-nitro group cannot withdraw electron density from the hydrazine moiety via direct resonance delocalization. stackexchange.comquora.com The deactivating influence is therefore primarily inductive. This is because the negative charge from the hydrazine cannot be delocalized onto the nitro group through any valid resonance structures.

Acidity of Hydrazone: While the nitro group decreases the initial nucleophilicity of the hydrazine, it increases the acidity of the N-H protons in the resulting hydrazone intermediate. This increased acidity can facilitate subsequent base-catalyzed steps in cyclization reactions, such as the formation of pyrazoles in the Wolff-Kishner reduction mechanism. libretexts.org

Reactivity in Cyclization and Heterocyclization Processes

(3-Nitrophenyl)hydrazine is a key building block for the synthesis of various nitrogen-containing heterocycles. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to react with difunctional electrophiles to form stable ring structures.

Pyrazoles: The most common method for synthesizing pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). nih.govdergipark.org.trmdpi.com When (3-Nitrophenyl)hydrazine reacts with a 1,3-dicarbonyl compound, the reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com

Reactant 1Reactant 2 (1,3-Dicarbonyl)ProductConditions
(3-Nitrophenyl)hydrazineAcetylacetone3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazoleAcid or base catalysis, often in an alcohol solvent
(3-Nitrophenyl)hydrazineEthyl Acetoacetate (B1235776)5-Methyl-1-(3-nitrophenyl)-1H-pyrazol-3(2H)-oneReflux in ethanol
(3-Nitrophenyl)hydrazine1,3-Diketones (in situ generated)Substituted 1-(3-nitrophenyl)pyrazolesLiHMDS, then acid chloride, followed by hydrazine addition mdpi.com

Pyridazinones: Pyridazinone rings can be synthesized by reacting (3-Nitrophenyl)hydrazine with γ-keto acids or their equivalents. The reaction mechanism involves the initial formation of a hydrazone with the ketone carbonyl group. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid (or ester) carbonyl, followed by dehydration to form the stable six-membered pyridazinone ring. scispace.com This cyclization is a key method for creating various substituted pyridazinone derivatives. nih.govnih.gov

When (3-Nitrophenyl)hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound, such as 1-phenyl-1,3-butanedione (benzoylacetone), the formation of two different regioisomeric pyrazoles is possible. nih.govmdpi.com The regioselectivity of the reaction is governed by the relative reactivity of the two carbonyl groups and the electronic properties of the hydrazine.

Chemoselectivity of Initial Attack: The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. The phenyl ketone carbonyl is generally less electrophilic than the methyl ketone carbonyl due to resonance stabilization from the phenyl ring. Therefore, the more nucleophilic terminal -NH₂ group of the hydrazine is expected to preferentially attack the more reactive methyl ketone carbonyl.

Influence of the Nitro Group: The (3-nitrophenyl) group makes the N-1 nitrogen (attached to the ring) less nucleophilic than the terminal N-2 nitrogen. This electronic disparity directs the initial condensation to occur between the more nucleophilic N-2 and the more electrophilic carbonyl group.

Cyclization Step: Following the formation of the initial hydrazone intermediate, intramolecular cyclization occurs. The remaining nitrogen atom attacks the second carbonyl group. The stability of the intermediates and the reaction conditions (pH, solvent) ultimately determine the final product ratio. nih.gov For arylhydrazines reacting with unsymmetrical β-diketones, the reaction often yields the isomer where the aryl group is attached to the nitrogen adjacent to the less sterically hindered carbon of the pyrazole ring. mdpi.com

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgnih.gov (3-Nitrophenyl)hydrazine is a valuable component in MCRs for the synthesis of complex heterocycles like pyrano[2,3-c]pyrazoles. nih.govresearchgate.netjetir.org

A typical four-component synthesis of a 6-amino-4-aryl-1-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative involves an aromatic aldehyde, malononitrile, ethyl acetoacetate, and (3-Nitrophenyl)hydrazine. The proposed mechanism proceeds through two parallel reaction sequences that converge: nih.govresearchgate.net

Formation of Pyrazolone (B3327878): (3-Nitrophenyl)hydrazine condenses with ethyl acetoacetate to form the corresponding 5-methyl-1-(3-nitrophenyl)-1H-pyrazol-3(2H)-one intermediate.

Formation of Arylidenemalononitrile: Simultaneously, a Knoevenagel condensation occurs between the aromatic aldehyde and malononitrile, typically catalyzed by a base, to produce an electrophilic α,β-unsaturated compound, arylidenemalononitrile.

Michael Addition and Cyclization: The pyrazolone intermediate, acting as a nucleophile, undergoes a Michael addition to the arylidenemalononitrile. This is followed by an intramolecular cyclization and tautomerization to yield the final, highly substituted pyrano[2,3-c]pyrazole product.

This MCR approach offers significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. mdpi.com

Oxidative and Reductive Transformations

(3-Nitrophenyl)hydrazine dihydrochloride (B599025), as a substituted arylhydrazine, can undergo a variety of chemical transformations involving both oxidation and reduction. These reactions are crucial for its application in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the modification of its functional groups.

Arylhydrazines are versatile reagents in oxidative cross-coupling reactions, where they can serve as arylating agents. capes.gov.br These reactions typically proceed in the presence of a metal catalyst and an oxidant, leading to the formation of new bonds through the cleavage of the C–N and N–N bonds of the hydrazine moiety. capes.gov.br While specific studies on (3-Nitrophenyl)hydrazine are not extensively detailed in this context, the general mechanisms established for arylhydrazines provide a strong framework for understanding its reactivity.

The process often involves a metal catalyst, such as palladium or rhodium, which facilitates the coupling of two nucleophilic centers in the presence of an oxidant. mdpi.com The catalytic cycle for a palladium-catalyzed oxidative cross-coupling, for instance, can be proposed to start with the oxidative cleavage of the C–N bond of the arylhydrazine by the Pd(II) catalyst, forming an aryl palladium species. capes.gov.br This intermediate then undergoes transmetalation with a second nucleophilic partner (e.g., a thiolate). capes.gov.br The final step is a reductive elimination that forms the desired coupled product and regenerates the active palladium catalyst. capes.gov.br

Rhodium(III) complexes have also been shown to be effective catalysts for various oxidative cross-coupling reactions. nih.gov Mechanistic studies on related systems suggest a cycle involving C–H activation, migratory insertion of the coupling partner (like an alkene), β-elimination to release the product, and reoxidation of the catalyst to complete the cycle. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring of (3-Nitrophenyl)hydrazine would be expected to influence the electronic properties of the molecule and its reactivity in these catalytic cycles.

Table 1: Examples of Catalytic Systems for Oxidative Coupling of Aryl Hydrazine Derivatives

Catalyst SystemCoupling PartnerReaction TypeReference
Pd(OAc)₂ / PCy₃ / Na₂CO₃Aromatic ThiolsDenitrogenative Thioetherification capes.gov.br
Mn(OAc)₃Furan / ThiopheneRadical C-H Arylation capes.gov.br
Rh(III) ComplexesAlkenesOxidative Heck (Fujiwara-Moritani) nih.gov

This table represents general systems for arylhydrazines, which serve as models for the potential reactivity of (3-Nitrophenyl)hydrazine.

The nitro group of (3-Nitrophenyl)hydrazine is readily susceptible to reduction, providing a synthetic route to (3-Aminophenyl)hydrazine derivatives. This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the aromatic ring. A variety of reducing agents and methodologies can accomplish this, with catalytic transfer hydrogenation being a particularly common and efficient method. researchgate.net

Catalytic transfer hydrogenation employs a hydrogen donor in the presence of a metal catalyst. researchgate.net Hydrazine hydrate (B1144303) is frequently used as the hydrogen source for the reduction of aromatic nitro compounds, in conjunction with catalysts like palladium on carbon (Pd/C). researchgate.netniscpr.res.in This method is often preferred due to its mild conditions and high selectivity, which can preserve other sensitive functional groups within the molecule. researchgate.net The reaction involves the catalytic decomposition of hydrazine to generate hydrogen in situ, which then reduces the nitro group. mdpi.com The stepwise reduction is believed to proceed through intermediate species such as nitrosobenzene (B162901) and N-phenylhydroxylamine before yielding the final amine. mdpi.com

Other systems for the reduction of aromatic nitro compounds include the use of hydrazine hydrate with catalysts like magnesium powder or iron oxides. capes.gov.brorganic-chemistry.org Additionally, a wide array of other reagents can be used, such as catalytic hydrogenation with hydrogen gas (H₂) over metal catalysts (e.g., PtO₂, Raney nickel), or metal-free systems like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine. wikipedia.orggoogle.comorganic-chemistry.org

Table 2: Selected Reagent Systems for the Reduction of Aromatic Nitro Compounds

Reagent(s)CatalystTypical ConditionsReference
Hydrazine HydratePalladium on Carbon (Pd/C)Reflux in solvent (e.g., Methanol) researchgate.netrsc.org
Hydrazine HydrateMagnesium PowderMethanol, Room Temperature organic-chemistry.org
Hydrogen Gas (H₂)Raney Nickel or PtO₂Pressurized H₂ atmosphere google.com
Trichlorosilane (HSiCl₃)N,N-Diisopropylethylamine (DIPEA)Acetonitrile, 15°C organic-chemistry.org
Sodium Borohydride (NaBH₄)Iodine (I₂)THF, Reflux wikipedia.org

Acid-Catalyzed Reactions and Mechanistic Insights

Under acidic conditions, (3-Nitrophenyl)hydrazine readily participates in reactions characteristic of hydrazines, most notably condensation with carbonyl compounds to form hydrazones. This reactivity is the basis for its use as a derivatizing agent in analytical chemistry. researchgate.net A more complex and synthetically powerful acid-catalyzed transformation is the Fischer indole (B1671886) synthesis, which constructs the indole ring system. niscpr.res.ingoogle.com

The reaction with a carbonyl compound (aldehyde or ketone) begins with the acid-catalyzed nucleophilic attack of the terminal nitrogen of the hydrazine onto the protonated carbonyl carbon. This is followed by dehydration to yield the corresponding (3-Nitrophenyl)hydrazone. google.com This condensation is a reversible reaction, but the formation of the stable C=N double bond often drives it to completion. When used for derivatization of carboxylic acids, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is required to first activate the carboxyl group, enabling it to react with the hydrazine. researchgate.netrsc.org

A classic example of an acid-catalyzed reaction involving arylhydrazines is the Fischer indole synthesis. organic-chemistry.org The reaction produces an indole from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, acetic acid) or a Lewis acid (e.g., ZnCl₂, BF₃). niscpr.res.ingoogle.com The generally accepted mechanism involves several key steps: niscpr.res.inwikipedia.orggoogle.com

Formation of the arylhydrazone from the (3-Nitrophenyl)hydrazine and the carbonyl compound.

Protonation of the hydrazone, followed by tautomerization to an ene-hydrazine intermediate.

An irreversible capes.gov.brcapes.gov.br-sigmatropic rearrangement (a type of electrocyclic reaction) that breaks the N-N bond and forms a new C-C bond.

The resulting di-imine intermediate rearomatizes.

The nucleophilic amino group then attacks the imine carbon in an intramolecular cyclization to form an aminal intermediate.

Finally, under acid catalysis, a molecule of ammonia (B1221849) is eliminated, leading to the formation of the stable, aromatic indole ring.

Studies have shown that nitrophenylhydrazines can successfully be used in the Fischer indole synthesis to produce nitroindoles. capes.gov.brniscpr.res.in For instance, the reaction of o-nitrophenylhydrazine with 2-methylcyclohexanone (B44802) in refluxing acetic acid yields the corresponding nitroindolenine. niscpr.res.in

Table 3: Mechanistic Steps of the Fischer Indole Synthesis

StepTransformationIntermediate(s)Key Process
1Hydrazine + Ketone/Aldehyde → HydrazoneHydrazoneCondensation
2Hydrazone → Ene-hydrazineEne-hydrazineTautomerization
3Ene-hydrazine → Di-imineDi-imine capes.gov.brcapes.gov.br-Sigmatropic Rearrangement
4Di-imine CyclizationAminalIntramolecular Attack
5Aminal → IndoleIndoleElimination of Ammonia & Aromatization

Strategic Applications in Advanced Organic Synthesis and Catalysis

Role as a Key Reagent for Nitrogen Heterocycle Synthesis

The presence of the hydrazine (B178648) functional group in (3-Nitrophenyl)hydrazinedihydrochloride makes it a fundamental building block for the construction of various nitrogen-containing heterocyclic scaffolds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

This compound serves as a key precursor in the synthesis of pyrazole (B372694) and pyridazinone derivatives. The classical approach to pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.comnih.govnih.govmdpi.com In this context, this compound can react with various β-diketones or β-ketoesters to yield 1-(3-nitrophenyl)-substituted pyrazoles. The reaction proceeds through a cyclocondensation mechanism, where the two nitrogen atoms of the hydrazine moiety react with the two carbonyl carbons of the 1,3-dicarbonyl compound to form the five-membered pyrazole ring. The reaction conditions can be tailored to control the regioselectivity of the final product. mdpi.comnih.gov

Similarly, this compound is instrumental in the synthesis of pyridazinone scaffolds. Pyridazinones are typically synthesized through the cyclization of γ-keto acids or their ester derivatives with a hydrazine source. scispace.comscielo.org.za The reaction of this compound with a suitable γ-keto acid would lead to the formation of a 2-(3-nitrophenyl)-pyridazin-3(2H)-one derivative. For instance, the synthesis of 6-(3'-nitrophenyl)-2,3,4,5-tetrahydro pyridazin-3-one has been reported via the cyclization of β-m-nitrobenzoyl propionic acid with a hydrazine source, illustrating a key synthetic strategy for this class of compounds. researchgate.net

The following table summarizes representative synthetic routes to these heterocyclic systems:

Heterocyclic ScaffoldStarting MaterialsGeneral Reaction
PyrazoleThis compound, 1,3-DiketoneCyclocondensation
PyridazinoneThis compound, γ-Keto acidCyclization

The pyrazole and pyridazinone scaffolds synthesized from this compound can serve as foundational elements for the construction of more complex molecular architectures, including fused heterocyclic systems. semanticscholar.orgresearchgate.net These core structures can be further functionalized or incorporated into larger molecules through various organic reactions. For example, the pyrazole ring can be a component of a multi-ring system with potential applications in medicinal chemistry and materials science. nih.govnih.gov The versatility of these scaffolds allows for the development of diverse molecular libraries for biological screening and other applications. The synthesis of such complex molecules often involves multi-step reaction sequences where the initial formation of the pyrazole or pyridazinone ring is a critical step. researchgate.net

This compound readily reacts with aldehydes and ketones to form stable hydrazone derivatives. nih.govdiscoveryjournals.orgnih.gov This condensation reaction is a fundamental transformation in organic chemistry and provides a pathway to a wide array of functionalized molecules. The resulting (3-nitrophenyl)hydrazones are not merely stable products but also versatile intermediates for subsequent chemical modifications. nih.gov For instance, the carbon-nitrogen double bond in the hydrazone can participate in various cycloaddition reactions, and the active methylene (B1212753) group adjacent to the hydrazone can be utilized in further synthetic elaborations. These hydrazone derivatives can be cyclized to form other heterocyclic systems, demonstrating the role of this compound as a gateway to diverse chemical entities. nih.gov

Utilization as a Derivatizing Agent in Organic Reactions

Beyond its role in the synthesis of heterocyclic cores, this compound is widely employed as a derivatizing agent, particularly in the field of analytical chemistry. acs.orgnih.govnih.govresearchgate.net The reaction of the hydrazine moiety with carbonyl and carboxyl groups allows for the chemical modification of analytes, which can significantly improve their detection and quantification, especially in complex biological matrices.

This derivatization strategy is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. acs.orgnih.govresearchgate.netacs.org By reacting with endogenous metabolites containing carbonyl, carboxyl, and even phosphoryl groups, this compound enhances their ionization efficiency and chromatographic separation. acs.orgnih.gov This leads to a substantial improvement in the sensitivity and coverage of metabolomic analyses, enabling the detection of low-abundance metabolites. acs.orgnih.gov The derivatization reaction is typically rapid and can be performed under mild conditions. researchgate.net

The following table highlights the application of this compound as a derivatizing agent:

Analyte Functional GroupPurpose of DerivatizationAnalytical Technique
Carbonyl (Aldehydes, Ketones)Enhanced detection and separationLC-MS
Carboxyl (Carboxylic Acids)Improved sensitivity and quantificationLC-MS
PhosphorylSimultaneous analysis with other groupsLC-MS

Exploration in Catalytic Systems and Ligand Development

The nitrogen atoms in the hydrazine and the resulting hydrazone derivatives of this compound can act as donor atoms for metal coordination, opening up possibilities for its use in the development of novel ligands and catalytic systems. researchgate.netmtct.ac.innih.gov Transition metal complexes of ligands containing hydrazone moieties have been a subject of significant research due to their diverse catalytic activities. researchgate.netresearchgate.netnih.gov

While specific research on catalytic systems derived directly from this compound is an emerging area, the foundational chemistry suggests significant potential. Ligands can be synthesized by reacting this compound with appropriate carbonyl-containing compounds to form hydrazones, which can then be used to chelate with various transition metals. researchgate.netmtct.ac.in The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the ligand framework, including the nitro group present in the starting material. These complexes could potentially be explored for their catalytic activity in a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. researchgate.netnih.gov The development of such catalytic systems is an active area of research with the potential to provide new and efficient synthetic methodologies.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emory.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. rsc.org

1D and 2D NMR Techniques for Structural Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the "(3-Nitrophenyl)hydrazinedihydrochloride" molecule. emerypharma.com

¹H-NMR Spectroscopy : The 1D ¹H-NMR spectrum provides initial, crucial information. The chemical shift (δ) of each proton is indicative of its electronic environment. Protons on the aromatic ring are deshielded by the ring current and the electron-withdrawing nitro group, causing them to appear at a lower field (higher ppm values) compared to aliphatic protons. ethernet.edu.et The integration of the signals corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons, governed by spin-spin coupling constants (J).

¹³C-NMR Spectroscopy : The 1D ¹³C-NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitro group (C3) and the carbon atom attached to the hydrazine (B178648) group (C1) would show characteristic chemical shifts influenced by the electronic effects of these substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic part of this molecule.

2D NMR Spectroscopy : Two-dimensional NMR experiments resolve ambiguities that may remain after analyzing 1D spectra. rsc.org

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. rsc.org For "this compound," this would show cross-peaks connecting the adjacent protons on the aromatic ring, allowing for a sequential "walk" around the ring to confirm their connectivity. emerypharma.com

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation) : These experiments correlate proton signals with the signals of the carbon atoms they are directly bonded to. This allows for the definitive assignment of each proton to its corresponding carbon atom in the phenyl ring.

Below is a table of expected ¹H-NMR spectral data for the aromatic region of (3-Nitrophenyl)hydrazine, derived from established principles of NMR spectroscopy.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-2~7.8 - 8.0Singlet (or narrow triplet)J ≈ 2 Hz
H-4~7.4 - 7.6TripletJ ≈ 8 Hz
H-5~7.1 - 7.3Doublet of doubletsJ ≈ 8 Hz, 2 Hz
H-6~7.0 - 7.2Doublet of doubletsJ ≈ 8 Hz, 2 Hz

Note: Actual chemical shifts can vary based on solvent and concentration. The dihydrochloride (B599025) form would likely cause further downfield shifts due to the protonation of the hydrazine moiety.

Application in Regiochemical Determination

NMR spectroscopy is exceptionally powerful for determining the regiochemistry of substitution on the benzene (B151609) ring. researchgate.net The substitution pattern of the nitro and hydrazine groups on the phenyl ring in "this compound" is confirmed by the splitting patterns and coupling constants of the four aromatic protons.

For a meta-substituted ring like in the 3-nitro isomer, a specific set of patterns is expected:

H-2 : This proton is situated between the two substituents. It has only one meta-coupling to H-6 (J ≈ 2-3 Hz) and potentially a weak meta-coupling to H-4. This often results in a signal that appears as a narrow triplet or a singlet.

H-4 : This proton is ortho to H-5 and meta to H-6. It will appear as a triplet due to coupling with H-5 and H-5's neighbor, with a large ortho coupling constant (J ≈ 7-9 Hz).

H-5 : This proton is ortho to H-4 and H-6. It will be split into a doublet of doublets by these two neighbors.

H-6 : This proton is ortho to H-5 and meta to H-2. It will appear as a doublet of doublets.

This distinct set of multiplicities and coupling constants allows for the unambiguous differentiation of the 3-nitro isomer from the 2-nitro (ortho) and 4-nitro (para) isomers, which would exhibit different and simpler splitting patterns.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ieeesem.com The FT-IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key structural features.

The most diagnostic peaks are those from the nitro (NO₂) group, which are typically strong and easily identifiable. spectroscopyonline.com The N-O bonds in the nitro group have strong asymmetric and symmetric stretching vibrations. spectroscopyonline.com Additionally, the presence of the hydrazine group as a dihydrochloride salt (-NH₂⁺-NH₃⁺) results in characteristic N-H stretching and bending vibrations. The aromatic ring also gives rise to several characteristic bands.

The following table summarizes the expected characteristic FT-IR absorption bands for "this compound".

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydrazinium ion (R-NH₂⁺-NH₃⁺)N-H Stretch3200 - 3400Strong, Broad
Aromatic RingC-H Stretch3000 - 3100Medium
Nitro Group (NO₂)Asymmetric Stretch1510 - 1550Strong
Aromatic RingC=C Stretch1475 - 1600Medium-Variable
Hydrazinium ion (R-NH₂⁺-NH₃⁺)N-H Bend1500 - 1650Medium
Nitro Group (NO₂)Symmetric Stretch1340 - 1380Strong
Aromatic RingC-H Out-of-Plane Bend690 - 900Strong

Note: The broadness of the N-H stretching band is often due to hydrogen bonding in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and ionic compounds. nih.gov It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. researchgate.net

For "this compound," which is a salt, ESI-MS in positive ion mode would be the method of choice. The analysis would likely not show the intact dihydrochloride salt. Instead, the spectrum would be expected to show a prominent peak corresponding to the protonated free base, [(3-Nitrophenyl)hydrazine + H]⁺. The mass of this ion would allow for the direct confirmation of the molecular weight of the parent organic molecule.

The ionization process can be represented as: C₆H₇N₃O₂·2HCl → [C₆H₇N₃O₂ + H]⁺

High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement of this ion. slu.se This allows for the determination of the elemental formula, providing definitive confirmation of the compound's identity by distinguishing it from other isomers or compounds with the same nominal mass. Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) could be used to probe the structure, with characteristic losses of molecules like NO, NO₂, and NH₃, providing additional structural evidence. nih.gov

X-ray Diffraction (XRD) and Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Despite the power of SCXRD, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available, fully determined crystal structure for this compound. While crystal structures for chemically related compounds, such as derivatives of nitrophenylhydrazine (B1144169), have been reported, the specific atomic coordinates and unit cell parameters for the title compound are not available in the reviewed sources. nih.govresearchgate.net Therefore, a detailed description of its solid-state structure based on experimental SCXRD data cannot be provided at this time.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and crystal packing provides insight into the forces that govern the formation of a crystalline solid, influencing properties such as melting point, solubility, and stability. These interactions typically include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

A detailed analysis of these features for this compound is contingent upon the availability of its single-crystal X-ray diffraction structure. As established in the previous section, specific crystallographic data for this compound could not be located. Consequently, an authoritative discussion of its unique crystal packing arrangement and the specific network of intermolecular interactions within its solid-state lattice is not possible.

Electronic Spectroscopy (UV-Vis) in the Study of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For organic molecules, the most common electronic transitions involve σ, π, and non-bonding (n) electrons.

The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within its chromophores. The primary chromophore in this molecule is the nitrophenyl group. The presence of the conjugated π-system of the benzene ring and the nitro group gives rise to characteristic π→π* and n→π* transitions.

π→π Transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands. In the nitrophenyl system, these transitions involve the entire conjugated system of the aromatic ring and the nitro group.

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro group or the nitrogen atoms of the hydrazine group, to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy and result in weaker absorption bands compared to π→π* transitions.

Spectral databases confirm the availability of UV-Vis spectra for (m-nitrophenyl)hydrazine, hydrochloride, allowing for the empirical study of these transitions. spectrabase.com The exact position (λmax) and intensity (molar absorptivity) of the absorption bands are influenced by the solvent environment.

Table 2: Expected Electronic Transitions for this compound
Transition TypeOrbitals InvolvedAssociated ChromophoreExpected Intensity
π→πBonding π to Antibonding πNitrophenyl group (conjugated system)High
n→πNon-bonding (n) to Antibonding πNitro group (O atoms), Hydrazine group (N atoms)Low to Moderate
Table 3: List of Compounds Mentioned
Compound Name
This compound
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state properties of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. mdpi.com For (3-Nitrophenyl)hydrazinedihydrochloride, DFT would typically be employed to model the (3-nitrophenyl)hydrazinium cation, as the dihydrochloride (B599025) salt would exist as ions in many environments.

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of the (3-nitrophenyl)hydrazinium cation would be systematically adjusted to locate the minimum on the potential energy surface. imist.ma

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is key to understanding its reactivity and properties. Key aspects of this analysis include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. hakon-art.com

Electron Density Distribution: This reveals how electrons are shared between atoms and can highlight regions of high or low electron density, which are prone to electrophilic or nucleophilic attack, respectively.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing an estimate of the partial charge on each atom. This information is useful for understanding electrostatic interactions.

Studies on related dinitrophenylhydrazine derivatives have shown that the presence of electron-withdrawing nitro groups significantly impacts the electronic density distribution and molecular orbital energies. imist.ma For the (3-nitrophenyl)hydrazinium cation, the nitro group would be expected to lower the HOMO and LUMO energy levels and influence the charge distribution across the aromatic ring and the hydrazine (B178648) moiety.

Table 1: Predicted Key Parameters from DFT Geometry Optimization of the (3-Nitrophenyl)hydrazinium Cation This table is illustrative and based on general principles and data from analogous compounds, as specific computational results for this compound are not readily available.

Parameter Predicted Value/Observation Significance
C-N (Nitro) Bond Length ~1.47 Å Indicates the strength of the bond between the phenyl ring and the nitro group.
N-N (Hydrazine) Bond Length ~1.44 Å Reflects the single bond character of the hydrazine moiety.
O-N-O Angle (Nitro) ~124° Characteristic of the geometry of the nitro group.
HOMO-LUMO Energy Gap Relatively small Suggests potential for chemical reactivity. hakon-art.com
Electron Density High on nitro group oxygens, lower on the phenyl ring Indicates sites for potential electrostatic interactions.

DFT calculations are also highly effective in predicting various spectroscopic properties, which can be used to interpret experimental spectra or to identify a compound.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies of the N-H, N-O, and C-N bonds can be calculated. rsc.orgnih.gov

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). This allows for the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. This helps in understanding the electronic transitions (e.g., π→π* or n→π*) responsible for the observed color of the compound.

For nitrophenyl derivatives, the electronic transitions are often influenced by the nitro group, which can lead to characteristic absorptions in the UV-Vis spectrum.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. nih.govresearchgate.net

For a flexible molecule like (3-Nitrophenyl)hydrazine, multiple conformers may exist due to rotation around single bonds, such as the C-N and N-N bonds. Computational methods can be used to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating dihedral angles and calculating the energy at each step to map out the potential energy surface. Molecular dynamics simulations can also be used to explore the conformational space by simulating the movement of atoms over time. nih.govmdpi.com

Quantum Chemical Investigations of Reactivity and Reaction Pathways

Quantum chemical methods are instrumental in studying the reactivity of molecules and elucidating the mechanisms of chemical reactions. mdpi.comrsc.org For (3-Nitrophenyl)hydrazine, these investigations could focus on several areas:

Reaction Mechanisms: Computational chemistry can be used to model the entire course of a chemical reaction. This involves identifying the structures of reactants, products, and any intermediates and transition states. By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies and reaction enthalpies. This approach has been used to study the oxidation mechanisms of phenylhydrazines and their reactions with other molecules. scispace.com

Studies on the effect of ring substituents on the reactivity of phenylhydrazines have shown that electron-withdrawing groups, such as the nitro group, can significantly influence the rate and mechanism of their reactions. nih.gov

Energy Landscape and Stability Studies

The concept of an energy landscape provides a comprehensive picture of all possible conformations of a molecule and their corresponding energies. By mapping this landscape, computational chemists can identify the most stable forms (global and local minima) and the pathways for interconversion between them. mdpi.com

For this compound, stability studies could involve:

Thermal Stability: By calculating bond dissociation energies (BDEs), the weakest bond in the molecule can be identified, which is often the initial site of decomposition upon heating. nih.gov Theoretical studies on similar energetic materials have used this approach to investigate pyrolysis mechanisms.

Relative Stability of Isomers: Computational methods can accurately predict the relative energies of different isomers. For example, the relative stabilities of ortho-, meta-, and para-nitrophenylhydrazine could be compared by calculating their ground-state energies.

Advanced Analytical Methodologies for Detection and Quantification of Hydrazine Compounds

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of hydrazine (B178648) compounds. The choice of technique is highly dependent on the analyte's properties, such as polarity, volatility, and the concentration levels expected.

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the analysis of (3-Nitrophenyl)hydrazinedihydrochloride and its reaction products. Due to the compound's primary role as a derivatization agent, most HPLC methods focus on the separation and detection of the resulting hydrazone or hydrazide derivatives.

UV Detection: This is a common detection mode following HPLC separation. When (3-Nitrophenyl)hydrazine is used to derivatize other molecules, such as carbonyl compounds, it imparts a strong chromophore to the new derivative molecule. A key advantage of using 3-nitrophenylhydrazine (B1228671) hydrochloride is its ability to minimize interferences from the drug matrix or the reagent itself. For instance, when used to derivatize 4-nitrobenzaldehyde, the resulting product has a maximum absorption wavelength that is significantly red-shifted to 397 nm, a region where most drug substances have little to no absorption. nih.gov This shift allows for enhanced selectivity and sensitivity, with methods achieving a limit of detection as low as 0.009 μg/mL for certain analytes. nih.gov

Amperometric Detection: Amperometric, or more broadly, electrochemical detection, offers high sensitivity for electroactive compounds. While specific applications for 3-nitrophenylhydrazine derivatives are not widely documented, the methodology has been proven effective for closely related compounds. For example, aldehydes derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a structural and functional analog of 3-NPH, can be detected electrochemically. nih.gov The resulting hydrazones are electroactive and can be monitored at a specific potential (e.g., 1.0 V), allowing for sensitive quantification. nih.gov This principle is directly applicable to the 3-nitrophenylhydrazone derivatives, which possess similar electroactive moieties (nitro group and hydrazone linkage), suggesting that HPLC with electrochemical detection is a viable and sensitive analytical strategy.

Fluorescence Detection: Derivatization is a common strategy to introduce a fluorophore into a non-fluorescent analyte, enabling highly sensitive detection. While (3-Nitrophenyl)hydrazine itself is not primarily used as a fluorescent tag, the broader strategy of using hydrazine-based reagents to create fluorescent derivatives for HPLC analysis is well-established. epa.gov The selection of a derivatization agent is critical, and while 3-NPH is chosen for its UV-absorbing and mass-spectrometry-friendly properties, other hydrazine reagents are specifically designed with fluorescent moieties for this purpose.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique for highly polar compounds that are poorly retained in more common reversed-phase chromatography. The HILIC mechanism involves the partitioning of the polar analyte between a hydrophilic stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. This makes HILIC theoretically well-suited for the analysis of polar hydrazine compounds. However, specific applications of HILIC for the direct analysis of this compound are not extensively documented in scientific literature. Its application would be most relevant for separating the polar parent compound from other polar contaminants or metabolites in a complex sample matrix.

Ion chromatography is a subset of HPLC that separates ions and polar molecules based on their charge. For weakly basic compounds like hydrazines, ion-exclusion chromatography (IEC) can be particularly effective. nih.gov In IEC, a charged stationary phase (ion-exchange resin) excludes similarly charged ions from the pores, causing them to elute quickly, while neutral or weakly ionized molecules can penetrate the pores and are retained longer. This technique has been successfully used to separate hydrazine from other cations like ammonium (B1175870) ions in aqueous samples. The separation is followed by sensitive electrochemical detection, which is selective for hydrazine. While this method has been optimized for the parent compound, hydrazine, its principles suggest it could be adapted for the separation and analysis of this compound, especially for its purification or analysis in ionic-rich matrices.

Gas Chromatography (GC) is a technique that separates compounds based on their volatility. Direct analysis of polar, non-volatile salts like this compound by GC is not feasible. The analysis of hydrazine compounds by GC typically requires a derivatization step to convert the polar analytes into more volatile and thermally stable derivatives. This approach increases sensitivity and improves chromatographic peak shape. For example, hydrazines can be reacted with various reagents to form derivatives suitable for GC analysis, which is then often coupled with mass spectrometry (MS) for definitive identification.

Derivatization Strategies in Analytical Chemistry

The most significant role of (3-Nitrophenyl)hydrazine (3-NPH) in analytical chemistry is as a derivatization reagent. slu.se This strategy involves chemically modifying an analyte to produce a new compound with properties that are more suitable for separation and detection.

Derivatization with 3-NPH is a widely used and robust method to enhance the analytical detection of a vast range of metabolites. nih.govacs.org The 3-NPH molecule reacts efficiently with several functional groups, most notably carboxyl and carbonyl groups, and has also been applied to phosphoryl groups. acs.org

Reaction with Carboxyl and Carbonyl Groups: 3-NPH reacts with carboxylic acids (in the presence of a coupling agent like EDC) to form stable 3-nitrophenylhydrazide derivatives. nih.gov It reacts with aldehydes and ketones to form stable 3-nitrophenylhydrazone derivatives. nih.gov These reactions are often rapid, occur under mild conditions, and are highly efficient. researchgate.net

Enhanced Mass Spectrometry Detection: The primary benefit of 3-NPH derivatization is the significant improvement in detection sensitivity, particularly for liquid chromatography-mass spectrometry (LC-MS). The 3-NPH tag improves the ionization efficiency of the analyte, leading to a much stronger signal in the mass spectrometer. acs.org This has enabled the quantification of metabolites at very low concentrations, with detection limits reaching the picomolar (pM) range for some analytes like 2-oxoglutaric acid. nih.gov This enhanced sensitivity allows for metabolic profiling in sample-limited biological materials, such as in the analysis of merely 60 oocytes. acs.org

Improved Chromatographic Behavior: The derivatization process alters the polarity of the analyte, often leading to better retention and separation on reversed-phase HPLC columns. This is particularly useful for small, polar metabolites like short-chain fatty acids that are otherwise difficult to analyze with this technique.

The table below summarizes research findings on the use of 3-NPH as a derivatization agent for various classes of compounds.

Analyte ClassTarget Functional GroupAnalytical TechniqueKey ImprovementReference
Carboxylic Acids (e.g., TCA cycle acids)Carboxyl (-COOH)LC-MS/MSBoosted sensitivity, enabling detection limits as low as 10 pM for 2-oxoglutaric acid. nih.gov
Short-Chain Fatty Acids (SCFAs)Carboxyl (-COOH)LC-MS/MSImproved retention on reversed-phase columns and high sensitivity. researchgate.net
N-Acyl GlycinesCarboxyl (-COOH)LC-MSEnabled simple and sensitive detection in plasma and urine samples. researchgate.net
Carbonyl Compounds (e.g., 4-nitrobenzaldehyde)Carbonyl (C=O)HPLC-UVShifted UV absorption max to 397 nm, avoiding matrix interference. nih.gov
Broad Metabolites (amino acids, carbohydrates, nucleotides)Carboxyl, Carbonyl, PhosphorylLC-MS/MSSimultaneously targeted multiple functional groups, improving sensitivity and coverage for metabolomics. acs.org
CarnitinesCarboxyl (-COOH)LC-MS/MSAchieved low-femtomole level limits of quantification in dried blood spots.

Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods are widely utilized for the determination of trace amounts of various analytes due to their simplicity, cost-effectiveness, and sensitivity. These methods are based on the measurement of light absorption by a colored substance in solution. For the analysis of hydrazine compounds, which are often colorless, a chemical reaction is typically employed to produce a colored derivative that can be quantified. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte.

Environmental Transformation and Degradation Pathways

Microbial and Enzymatic Biotransformation of Nitroaromatic Hydrazines

Biotransformation, the process by which organic compounds are structurally changed by living organisms, is a primary mechanism for the detoxification and degradation of environmental pollutants. Microorganisms, with their diverse metabolic capabilities, play a crucial role in the biotransformation of nitroaromatic hydrazines. This process can lead to partial degradation (biotransformation) or complete breakdown into inorganic compounds like carbon dioxide, water, and nitrogen gas (mineralization).

The presence or absence of oxygen is a critical factor that dictates the specific microbial degradation pathways for nitroaromatic compounds.

Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. This process occurs sequentially, with the nitro group (-NO₂) being reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). This reduction is carried out by a variety of anaerobic bacteria, including methanogens, sulfate-reducing bacteria, and clostridia, which use the nitroaromatic compound as an electron acceptor. For (3-Nitrophenyl)hydrazine, this pathway would likely result in the formation of 3-Aminophenylhydrazine. While this transformation reduces the toxicity associated with the nitro group, the resulting aromatic amines can be persistent under anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, aerobic microorganisms employ different strategies. The degradation is typically initiated by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring.

Monooxygenases insert a single oxygen atom, which can lead to the removal of the nitro group as nitrite.

Dioxygenases insert two oxygen atoms, forming a diol intermediate. This destabilizes the aromatic ring, leading to its cleavage and subsequent metabolism.

Aerobic degradation can lead to the complete mineralization of the compound. However, the electron-withdrawing nature of the nitro group makes the aromatic ring of (3-Nitrophenyl)hydrazine less susceptible to the initial electrophilic attack by oxygenases, which can make aerobic degradation a slower process compared to compounds without this functional group. A combined anaerobic-aerobic sequential system can be effective, where the nitro group is first reduced anaerobically to the more biodegradable amino group, which is then mineralized under aerobic conditions.

Table 1: Comparison of Aerobic and Anaerobic Degradation Mechanisms for Nitroaromatic Compounds
FeatureAerobic DegradationAnaerobic Degradation
Oxygen Requirement Requires oxygenOccurs in the absence of oxygen
Primary Initial Reaction Oxidative attack on the aromatic ring (hydroxylation)Reduction of the nitro group
Key Enzymes Monooxygenases, DioxygenasesNitroreductases
Typical Intermediate Catechols, ProtocatechuatesNitroso, Hydroxylamino, and Amino derivatives
Potential End Product CO₂, H₂O, NO₂⁻ (Mineralization)Aromatic Amines (e.g., 3-Aminophenylhydrazine)
Efficiency Can lead to complete mineralization but may be slow to initiate.Rapid initial reduction of the nitro group, but intermediates may persist.

A wide array of microorganisms has evolved the enzymatic machinery necessary to transform or degrade xenobiotic compounds. These microbes can utilize such compounds as sources of carbon, nitrogen, and energy. The degradation of nitroaromatic compounds, in particular, has been observed in various bacteria and fungi. Strains from the genera Pseudomonas and Cupriavidus have been specifically identified for their ability to degrade 3-nitrophenol (B1666305), a structurally related compound. nih.govresearchgate.net Fungal species, such as those from the genera Aspergillus and Penicillium, are also known for their capacity to degrade persistent organic pollutants through the action of powerful extracellular enzymes like laccases and peroxidases. mdpi.commdpi.com These microorganisms are key players in natural attenuation and can be harnessed for engineered bioremediation strategies to clean up contaminated sites. The ability of a microbial community to degrade (3-Nitrophenyl)hydrazinedihydrochloride depends on the presence of organisms that possess the specific enzymes, such as nitroreductases and oxygenases, required to attack the molecule.

Table 2: Microorganisms Involved in the Degradation of Nitroaromatic Compounds
Microorganism TypeGenera/SpeciesDegradation Capability / Relevant Enzymes
Bacteria (Aerobic) Pseudomonas sp.Degradation of nitrophenols; possess oxygenases for ring cleavage. nih.gov
Cupriavidus sp.Isolated from plant roots, utilizes 3-nitrophenol as a sole carbon source. researchgate.net
Rhodococcus sp.Broad metabolic diversity for degrading various aromatic compounds.
Bacteria (Anaerobic) Clostridium sp.Carries out nitroreduction of aromatic compounds.
Sulfate-Reducing Bacteria (e.g., Desulfovibrio)Utilize nitroaromatic compounds as nitrogen sources or electron acceptors.
Fungi Aspergillus sp. (e.g., Aspergillus niger)Degradation of 3-phenoxy benzoic acid, a metabolite of some pesticides. mdpi.com
Penicillium sp.Production of β-N-acetylhexosaminidase, an enzyme active on nitrophenyl derivatives. mdpi.com
Phanerochaete chrysosporium (White-rot fungus)Secretes non-specific lignin-modifying enzymes (e.g., laccases) that degrade a wide range of pollutants.

Photolytic and Chemical Degradation Mechanisms in Environmental Matrices

In addition to biological breakdown, this compound is subject to abiotic degradation processes.

Photolytic Degradation (Photolysis): This process involves the breakdown of the molecule by absorbing energy from sunlight, particularly in the ultraviolet (UV) spectrum. researchgate.net Photolysis can be a significant degradation pathway in surface waters and on soil surfaces. The absorption of UV radiation can excite the molecule, leading to the cleavage of chemical bonds. For this compound, this could involve the breakdown of the hydrazine (B178648) side chain or the transformation of the nitro group. The rate of photolysis is dependent on light intensity, wavelength, and the presence of photosensitizing agents like humic substances found in natural waters, which can accelerate degradation. researchgate.netnih.gov Photodegradation kinetics often follow a pseudo-first-order model, and the half-life can vary significantly from days to weeks depending on environmental conditions such as season, latitude, and water clarity. researchgate.net

Chemical Degradation: The primary chemical degradation pathway in water is likely hydrolysis. The hydrazine group can be susceptible to hydrolysis, a reaction with water that can cleave the C-N bond. The rate of this reaction is highly dependent on the pH and temperature of the environment. mdpi.com Additionally, oxidation-reduction (redox) reactions can occur. The hydrazine moiety can be oxidized, while the nitro group can be reduced by chemical agents present in the soil or water. The presence of metal ions, such as copper (II), and clay minerals in soil can catalyze the oxidation and degradation of hydrazine compounds.

Table 3: Abiotic Degradation Mechanisms
MechanismDescriptionInfluencing Factors
Direct Photolysis Breakdown of the molecule upon direct absorption of UV radiation from sunlight.Sunlight intensity, wavelength, quantum yield of the compound, water clarity. researchgate.net
Indirect Photolysis Degradation by reactive species (e.g., hydroxyl radicals) generated by photosensitizers (e.g., humic acids) that have absorbed sunlight.Concentration of photosensitizers, presence of radical quenchers. nih.gov
Hydrolysis Cleavage of chemical bonds (e.g., the C-N bond of the hydrazine group) by reaction with water.pH, temperature. mdpi.com
Chemical Oxidation Degradation via reaction with oxidizing agents (e.g., manganese oxides in soil) or catalyzed by metal ions.Redox potential (Eh) of the environment, presence of catalysts (e.g., Cu²⁺, Fe³⁺).

Factors Influencing Environmental Persistence and Transformation

The environmental persistence of this compound, or its tendency to remain in an ecosystem without degrading, is not an intrinsic property but rather the result of interactions between the compound's structure and various environmental factors.

Molecular Structure: The inherent chemical stability of the molecule is a key determinant. The nitro group on the benzene (B151609) ring is strongly electron-withdrawing, which increases the molecule's resistance to aerobic microbial attack and makes it generally recalcitrant. researchgate.net

Environmental Conditions: Factors such as temperature, pH, and the availability of oxygen and sunlight directly control the rates of chemical and biological degradation reactions. For example, higher temperatures generally increase the rates of both microbial metabolism and chemical reactions, while low temperatures can dramatically increase persistence. mdpi.com

Matrix Properties: The characteristics of the environmental compartment (soil, water, sediment) play a major role. In soil, factors like organic matter content, clay type, and pH affect the compound's adsorption and bioavailability. Strong adsorption to soil particles can decrease the availability of the compound for microbial degradation and photolysis, thereby increasing its persistence. researchgate.net In water, the presence of dissolved organic matter can accelerate photolysis but may also affect microbial activity. researchgate.net

Microbial Community: The presence, abundance, and adaptation of microorganisms capable of degrading the compound are essential for biotransformation. In environments with no prior exposure to nitroaromatic hydrazines, the microbial population may require a period of acclimation before significant degradation occurs.

Table 4: Key Factors Affecting Environmental Persistence and Transformation
FactorInfluence on Persistence
Nitro Group Increases recalcitrance to aerobic degradation, generally increasing persistence. researchgate.net
Sunlight Exposure Decreases persistence in surface environments through photolysis. researchgate.net
Oxygen Availability Determines the dominant microbial pathway (aerobic vs. anaerobic), influencing degradation products and rates.
Temperature Lower temperatures decrease reaction and metabolic rates, increasing persistence. mdpi.com
pH Affects chemical stability (hydrolysis rate) and microbial enzyme activity, influencing transformation rates. mdpi.com
Adsorption to Soil/Sediment Can decrease bioavailability for microbial and photolytic degradation, increasing persistence. researchgate.net
Presence of Adapted Microbes Decreases persistence through efficient biotransformation. Lack of adapted microbes increases persistence.
Presence of Catalysts (e.g., Metal Ions, Humic Acids) Can decrease persistence by accelerating chemical and photochemical degradation reactions. researchgate.net

Future Research Trajectories and Emerging Paradigms

Innovations in Green Synthetic Chemistry and Sustainable Production

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis, compelling a shift from traditional, often hazardous, synthetic routes to more sustainable alternatives. Future research in the production of (3-Nitrophenyl)hydrazinedihydrochloride and related hydrazine (B178648) derivatives is poised to embrace these principles through several key innovations.

One of the most promising avenues is the adoption of continuous flow chemistry . Unlike traditional batch processing, flow synthesis offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and the potential for seamless integration of reaction, separation, and purification steps. rsc.orgrsc.orgbohrium.comresearchgate.net Research into the continuous flow synthesis of hydrazine derivatives has already demonstrated its feasibility, offering moderate to good yields and excellent functional group tolerance. bohrium.com Future work will likely focus on optimizing these processes for nitrophenylhydrazine (B1144169) synthesis, potentially utilizing microreactors to improve efficiency and reduce waste. rsc.orgresearchgate.net The development of a continuous flow process for the diazotization of anilines followed by reduction is a plausible green route that would minimize the handling of potentially unstable intermediates. mdpi.com

Biocatalysis represents another frontier for the sustainable synthesis of hydrazines. The use of enzymes, or whole-cell systems, can lead to highly selective reactions under mild conditions, significantly reducing energy consumption and the generation of toxic byproducts. nih.govnih.gov While the direct enzymatic synthesis of (3-Nitrophenyl)hydrazine has yet to be established, research into "hydrazine synthetases" and engineered imine reductases for hydrazone reduction points towards a future where biocatalytic routes could replace conventional chemical methods. nih.govresearchgate.net These biological systems offer the potential for high enantioselectivity, which is particularly valuable in the synthesis of chiral hydrazine-containing pharmaceuticals. nih.gov

Furthermore, the development of solvent-free or eco-friendly solvent systems is a critical aspect of greening the synthesis of hydrazines. Mechanochemistry, where reactions are induced by mechanical force in the absence of a solvent, has been successfully applied to the synthesis of hydrazones and presents a viable strategy for reducing solvent waste. researchgate.net Where solvents are necessary, the focus will be on benign alternatives like water or bio-derived solvents.

Green Chemistry ApproachPotential Advantages for Hydrazine SynthesisRelevant Research Findings
Continuous Flow Chemistry Enhanced safety, improved efficiency, easier scale-up, waste reduction.Demonstrated for hydrazine derivatives from alcohols and for β-hydroxyethyl hydrazine synthesis in microreactors. rsc.orgrsc.orgbohrium.com
Biocatalysis High selectivity, mild reaction conditions, reduced energy consumption, biodegradable catalysts.Engineered imine reductases show promise for hydrazone reduction; discovery of hydrazine synthetases. nih.govnih.govresearchgate.net
Solvent-Free/Benign Solvents Drastic reduction in solvent waste, simplified purification, lower environmental impact.Solvent-free reduction of aromatic nitro compounds using alumina-supported hydrazine has been shown to be effective. researchgate.net

Exploration of Novel Reaction Modalities and Catalytic Systems

Beyond improving the synthesis of this compound itself, future research will explore novel ways to utilize this reagent through new reaction modalities and advanced catalytic systems. These innovations aim to expand its synthetic utility and improve the efficiency of its characteristic reactions.

Photocatalysis is emerging as a powerful tool in organic synthesis, using visible light to drive chemical transformations. researchgate.netnih.gov For nitrophenylhydrazines, this could manifest in several ways. The nitro group is a key functional handle, and photocatalytic methods are being developed for the selective reduction of nitroaromatics to various products, including anilines, azoxybenzenes, and azobenzenes, with selectivity often controlled by the choice of solvent and catalyst. rsc.org A CdS/Metal-Organic Framework (MOF) nanocomposite has been shown to be an effective photocatalyst for such transformations. rsc.org Additionally, photocatalysis can be employed for the degradation of waste hydrazine compounds, with photocatalysts like TiO2 immobilized on polypyrrole showing high efficiency. researchgate.net

Electrosynthesis offers another sustainable and highly controllable reaction modality. researchgate.netgre.ac.uk By using electrons as the "reagent," electrochemical methods can minimize the use of chemical oxidants or reductants. mdpi.com Electrochemical strategies are being developed for the synthesis of hydrazines through the oxidative N-N coupling of ammonia (B1221849) surrogates, mediated by systems such as copper or iodine. researchgate.net This approach could provide a more direct and environmentally friendly route to hydrazine compounds. Furthermore, the electrochemical reduction of hydrazines to primary and secondary amines is also being explored, showcasing the versatility of this technique in manipulating the hydrazine functional group. researchgate.net

The development of novel heterogeneous catalysts will also play a crucial role. These catalysts, which exist in a different phase from the reactants, are easily separated and recycled, aligning with the principles of green chemistry. For instance, a nickel-based heterogeneous catalyst has been effectively used in the synthesis of ketazines from hydrazine hydrate (B1144303) and acetophenone (B1666503) derivatives. mdpi.com Future research will likely focus on developing highly active and selective heterogeneous catalysts for the synthesis of (3-Nitrophenyl)hydrazine and for its subsequent reactions, such as in the formation of hydrazones.

Integration with Advanced Materials Science and Nanotechnology

The convergence of organic chemistry with materials science and nanotechnology opens up new possibilities for the application of this compound. By immobilizing or integrating the molecule with advanced materials, its properties can be enhanced and its utility expanded into new domains.

Functionalized nanoparticles represent a significant area of interest. medcomadvance.com (3-Nitrophenyl)hydrazine could be tethered to the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) to create novel sensors or catalytic systems. mdpi.com For example, nanoparticles functionalized with this reagent could be used for the targeted capture and detection of carbonyl-containing compounds in complex biological or environmental samples, potentially with enhanced sensitivity and selectivity.

Metal-Organic Frameworks (MOFs) , which are crystalline materials with high porosity and tunable chemical properties, offer another platform for innovation. (3-Nitrophenyl)hydrazine or its derivatives could be incorporated into MOFs either as a ligand during synthesis or post-synthetically. Such functionalized MOFs could serve as highly effective catalysts or as materials for the selective adsorption and separation of specific analytes. The use of a CdS/NH2-MIL-125 nanocomposite for the photocatalytic reduction of nitrobenzene (B124822) already demonstrates the potential of combining hydrazines or their precursors with MOF-based materials. rsc.org

Furthermore, the development of polymeric materials incorporating the 3-nitrophenylhydrazine (B1228671) moiety could lead to new analytical devices. For instance, this functional group could be incorporated into a polymer matrix to create a solid-phase extraction material specifically designed for the enrichment of aldehydes and ketones prior to analysis.

Advanced MaterialPotential Application with (3-Nitrophenyl)hydrazineResearch Context
Nanoparticles Targeted analyte capture, enhanced sensing platforms, novel catalytic systems.Surface functionalization of nanoparticles is a well-established technique for a variety of applications. medcomadvance.commdpi.com
Metal-Organic Frameworks (MOFs) Highly selective catalysts, materials for targeted adsorption and separation.MOF-based nanocomposites have shown efficacy in photocatalytic reactions involving related compounds. rsc.org
Functional Polymers Solid-phase extraction materials, specialized resins for analyte enrichment.Immobilization of reagents on solid supports is a common strategy to improve reusability and simplify purification. researchgate.net

Development of Predictive Computational Models for Reaction Design

The paradigm of chemical discovery is being transformed by the integration of computational chemistry and artificial intelligence. For a molecule like this compound, these tools will enable a more rational and predictive approach to designing new syntheses and applications.

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the outcomes of chemical reactions. nih.goveurekalert.orgrjptonline.org By training neural networks on vast databases of known reactions, these models can predict the major product of a reaction, suggest optimal reaction conditions (catalyst, solvent, temperature), and even forecast reaction yields. nih.govnih.govresearchgate.net In the future, such models could be applied to reactions involving this compound to accelerate the discovery of new synthetic routes and to optimize derivatization protocols for analytical applications. rjptonline.org

Density Functional Theory (DFT) calculations and other quantum chemical methods will continue to provide deep mechanistic insights into the reactions of this compound. These computational studies can elucidate reaction pathways, predict the stability of intermediates, and explain the origins of selectivity in derivatization reactions. This fundamental understanding is crucial for the rational design of more efficient catalysts and for troubleshooting unexpected reaction outcomes.

Molecular docking and in silico screening are powerful tools, particularly in the context of analytical and biochemical applications. For example, if derivatives of (3-Nitrophenyl)hydrazine are being considered for biological applications, docking studies can predict their binding affinity to specific protein targets. mdpi.com In analytical chemistry, computational models could be used to predict the chromatographic behavior and mass spectrometric fragmentation patterns of its derivatives, aiding in method development. elsevierpure.comacs.org

New Frontiers in Analytical Chemistry Method Development

As the primary application of this compound is in analytical chemistry, its future is closely tied to advancements in this field. The drive for higher sensitivity, broader coverage, and the ability to analyze increasingly complex and minute samples will spur new developments.

A significant emerging trend is the expansion of derivatization strategies for metabolomics . While 3-NPH is well-established for targeting carbonyl and carboxyl groups, recent research has demonstrated its simultaneous application to phosphoryl groups. elsevierpure.comacs.orgnih.gov This broadens the coverage of targeted metabolomics, allowing for a more comprehensive snapshot of the metabolome from a single analysis. elsevierpure.comacs.org Future work will likely focus on further expanding the range of functional groups that can be targeted and on optimizing reaction conditions for diverse biological matrices, such as in the analysis of N-Acyl glycines or intermediates of the tricarboxylic acid (TCA) cycle. slu.senih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, and the use of 3-NPH derivatization significantly enhances the performance of this technique for polar metabolites. acs.orgslu.se Future frontiers will involve the integration of this derivatization strategy with other hyphenated analytical techniques . nih.goviosrjournals.orgijpsjournal.comijnrd.orgchemijournal.com For example, coupling with ion mobility spectrometry (LC-IMS-MS) could provide an additional dimension of separation, helping to resolve isomeric derivatives that are difficult to separate by chromatography alone.

Moreover, there is a continuous push towards the analysis of trace-level samples . The high sensitivity afforded by 3-NPH derivatization has enabled the metabolic profiling of as few as 60 oocytes or 5000 hematopoietic stem cells. elsevierpure.comnih.gov Future research will aim to push these limits even further, enabling metabolomic analysis at the single-cell level. This will require further optimization of microscale derivatization protocols and the use of ultra-sensitive mass spectrometers.

Analytical FrontierImplication for (3-Nitrophenyl)hydrazineResearch Highlights
Expanded Metabolome Coverage Simultaneous derivatization of carbonyl, carboxyl, and phosphoryl groups.Enables more comprehensive targeted metabolomic analysis from a single run. elsevierpure.comacs.orgnih.gov
Integration with Hyphenated Techniques Coupling 3-NPH derivatization with advanced platforms like LC-IMS-MS.Potential for improved resolution of complex mixtures and isomeric compounds. nih.goviosrjournals.org
Trace-Level and Single-Cell Analysis Pushing the limits of detection for minute biological samples.Successful metabolic profiling of as few as 60 oocytes has been demonstrated. elsevierpure.comnih.gov
Metabolic Flux Analysis (MFA) Simplified monitoring of ion pairs for tracking stable isotope labels.Facilitates the study of metabolic pathways like glycolysis and the TCA cycle. elsevierpure.comacs.orgacs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3-nitrophenyl)hydrazine dihydrochloride to minimize byproduct formation?

  • Methodological Answer : Synthesis optimization requires precise stoichiometric control of nitrobenzene derivatives and hydrazine hydrate under acidic conditions. Use low-temperature reactions (0–5°C) to reduce nitro group over-reduction. Monitor intermediates via thin-layer chromatography (TLC) and adjust pH to stabilize the hydrazine intermediate. Purification via recrystallization in ethanol/HCl mixtures improves yield .

Q. What characterization techniques are essential for verifying the purity of (3-nitrophenyl)hydrazine dihydrochloride?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm aromatic proton environments and hydrazine NH signals (δ 8–10 ppm in D2O) .
  • HPLC-MS : Detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Ensure Cl and N content align with theoretical values (e.g., C6H8ClN3O2: Cl 18.7%, N 22.2%) .

Q. How does the solubility profile of (3-nitrophenyl)hydrazine dihydrochloride impact its use in aqueous reaction systems?

  • Methodological Answer : The compound is highly soluble in water (>100 mg/mL at 25°C) due to its ionic hydrochloride form. For reactions requiring organic solvents, use polar aprotic solvents like DMF or DMSO. Pre-dissolve in water before adding to organic phases to avoid precipitation .

Advanced Research Questions

Q. What mechanistic insights explain the instability of (3-nitrophenyl)hydrazine dihydrochloride under alkaline conditions?

  • Methodological Answer : The hydrazine group undergoes rapid oxidation in basic media, forming nitrosobenzene derivatives. Kinetic studies using UV-Vis spectroscopy (λmax = 300–400 nm) show pseudo-first-order degradation. Stabilize the compound by maintaining pH < 7.0 and using antioxidants like ascorbic acid .

Q. How can researchers resolve contradictions in reported spectroscopic data for (3-nitrophenyl)hydrazine dihydrochloride derivatives?

  • Methodological Answer : Discrepancies often arise from tautomerism (azo vs. hydrazone forms) or solvent effects. Perform variable-temperature NMR to identify tautomeric equilibria. Compare experimental data with computational models (e.g., DFT calculations for 13C chemical shifts) .

Q. What strategies mitigate hazardous gas release during thermal decomposition of (3-nitrophenyl)hydrazine dihydrochloride?

  • Methodological Answer : Decomposition above 200°C releases HCl and NOx gases. Use thermogravimetric analysis (TGA) coupled with FTIR to monitor gas evolution. Conduct reactions in fume hoods with scrubbers, and substitute with safer hydrazine derivatives (e.g., arylhydrazides) for high-temperature applications .

Q. How does the nitro group’s meta-substitution influence the compound’s reactivity in coupling reactions?

  • Methodological Answer : The meta-nitro group sterically hinders electrophilic substitution but enhances electrophilicity at the para position. For Suzuki-Miyaura couplings, use Pd(PPh3)4 catalyst and arylboronic acids with electron-withdrawing groups. Monitor regioselectivity via LC-MS .

Q. What are the limitations of using (3-nitrophenyl)hydrazine dihydrochloride in asymmetric catalysis?

  • Methodological Answer : The compound’s planar hydrazine group limits chiral induction. To improve enantioselectivity, synthesize chiral analogs (e.g., BINOL-hydrazine hybrids) or use chiral auxiliaries. Compare catalytic efficiency via circular dichroism (CD) and HPLC chiral columns .

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